Propan-2-yl 4-(5-bromo-2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

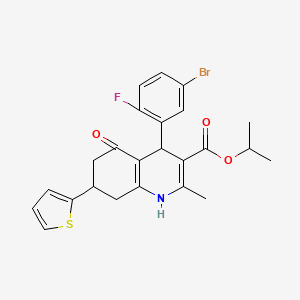

Propan-2-yl 4-(5-bromo-2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a partially hydrogenated quinoline core. Its structure includes:

- A propan-2-yl ester at position 3, contributing to lipophilicity.

- A 5-bromo-2-fluorophenyl group at position 4, introducing halogen-mediated electronic effects.

- A methyl group at position 2 and a thiophen-2-yl substituent at position 7, enhancing steric and aromatic interactions.

- A keto group at position 5, enabling hydrogen bonding.

Its crystallographic analysis likely employs programs like SHELXL for refinement .

Properties

Molecular Formula |

C24H23BrFNO3S |

|---|---|

Molecular Weight |

504.4 g/mol |

IUPAC Name |

propan-2-yl 4-(5-bromo-2-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C24H23BrFNO3S/c1-12(2)30-24(29)21-13(3)27-18-9-14(20-5-4-8-31-20)10-19(28)23(18)22(21)16-11-15(25)6-7-17(16)26/h4-8,11-12,14,22,27H,9-10H2,1-3H3 |

InChI Key |

PMXDFEFXEUTZCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=C(C=CC(=C4)Br)F)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(5-bromo-2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

Condensation Reaction: The initial step involves the condensation of an appropriate aldehyde with a β-ketoester in the presence of a base to form a β-enaminone intermediate.

Cyclization: The β-enaminone intermediate undergoes cyclization with an appropriate amine to form the hexahydroquinoline core.

Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(5-bromo-2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted hexahydroquinoline derivatives.

Scientific Research Applications

Propan-2-yl 4-(5-bromo-2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(5-bromo-2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs are compared below based on substituents, ester groups, and molecular properties:

*Calculated based on molecular formula (C₂₃H₂₂BrFNO₃S for target compound).

Structural and Functional Insights

- Halogen vs. Methoxy/Thiophene Substituents : The target’s 5-bromo-2-fluorophenyl group offers strong electron-withdrawing effects, enhancing dipole interactions compared to methoxy () or thiophene () analogs .

- Ester Group Effects: Branched propan-2-yl esters (target) may reduce aqueous solubility compared to linear propyl () or polar 2-phenoxyethyl () esters .

- Conformational Flexibility : The thiophen-2-yl group (target) introduces sulfur-mediated π-π stacking, absent in phenyl-substituted analogs .

Research Findings and Methodological Considerations

Crystallographic Analysis

The compound’s crystal structure likely employs SHELX programs (e.g., SHELXL for refinement), which are standard for small-molecule crystallography . Hydrogen bonding patterns, influenced by the keto group and fluorine, may stabilize the lattice, as described in graph-set analysis () .

Ring Puckering and Conformation

The hexahydroquinoline core exhibits non-planar puckering, analyzed via Cremer-Pople coordinates (). Substituents like thiophen-2-yl may induce specific puckering amplitudes, affecting molecular recognition .

Electronic and Steric Impacts

- Bromo/Fluoro Synergy : The 5-bromo-2-fluorophenyl group creates a polarized aromatic system, enhancing binding to electron-rich targets.

- Thiophene vs. Methylthiophene: The absence of a methyl group on the thiophene (target vs.

Q & A

Q. What are the optimal synthetic routes for synthesizing this hexahydroquinoline derivative, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the quinoline core via cyclization. Key steps include:

- Condensation : Reacting substituted aldehydes (e.g., 5-bromo-2-fluorobenzaldehyde) with β-keto esters under acidic conditions (e.g., p-toluenesulfonic acid in ethanol) to form intermediates .

- Cyclization : Using polar aprotic solvents (e.g., DMF) at 80–100°C to promote ring closure .

- Functionalization : Introducing the thiophene moiety via Suzuki-Miyaura coupling or nucleophilic substitution .

Q. Critical Parameters :

- Catalysts : Acidic catalysts (e.g., p-TsOH) improve reaction rates .

- Solvents : Ethanol or methanol for initial steps; DMF for cyclization .

- Purity Control : Use continuous flow reactors for scalable synthesis (reported yield: 65–78%) .

Q. How is the structural integrity of the compound validated, and what analytical techniques are most reliable?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the quinoline core (δ 6.8–8.2 ppm for aromatic protons) and thiophene ring (δ 7.1–7.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the hexahydroquinoline ring .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1680 cm⁻¹ and ester (C-O) at ~1250 cm⁻¹ .

- X-ray Crystallography : Resolves stereochemistry of the 4-(5-bromo-2-fluorophenyl) substituent and thiophene orientation .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer: Focus on modifying substituents to probe pharmacological targets:

- Bromo-Fluoro Phenyl Group : Replace with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target DNA-binding proteins .

- Thiophene Ring : Substitute with furan or pyridine to assess heterocycle-dependent activity .

- Ester Group (Propan-2-yl) : Hydrolyze to carboxylic acid for solubility studies .

Q. Experimental Design :

- Parallel Synthesis : Use combinatorial libraries to generate analogs with systematic substituent variations .

- Biological Assays : Pair with cytotoxicity (MTT assay) and target-specific screens (e.g., kinase inhibition) .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to quinoline-targeted enzymes (e.g., topoisomerases). Key residues: Asp533 (hydrogen bonding with carbonyl) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the bromophenyl-thiophene pharmacophore in lipid bilayers .

- ADMET Prediction : SwissADME for bioavailability; ProTox-II for toxicity profiling .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Contradictions often arise from assay conditions or impurity profiles:

- Assay Variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) .

- Solubility Adjustments : Use DMSO stock solutions ≤0.1% to avoid solvent interference .

- Purity Verification : Re-analyze batches via HPLC (≥95% purity; C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.